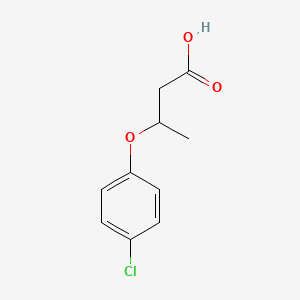
(S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID
货号 B8500559
分子量: 214.64 g/mol
InChI 键: RSXQVYRBRCBEOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04853410
Procedure details


To a solution of 40 g (1 mol) sodium hydroxide in 400 ml water was added 128.6 g (1 mol) 4-chlorophenol and the reaction was heated at reflux for 15 minutes. To the refluxing solution was added 81.5 g (1 mol) of beta-butyrolactone dropwise over 1 hour. The reaction was cooled to 23° C., acidified with 100 ml concentrated hydrochloric acid and extracted with 2×500 ml diethyl ether. The ether layers were combined and extracted with 5×300 ml saturated aqueous sodium bicarbonate solution. The bicarbonate extracts were combined, acidified by slow dropwise addition of 160 ml concentrated hydrochloric acid and extracted with 250 ml diethyl ether. The latter ether extract was washed with brine, dried over magnesium sulfate and concentrated in vacuo to give the product as a white solid, 24 g (11%).





Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[C:11]1(=[O:16])[O:15][CH:13]([CH3:14])[CH2:12]1.Cl>O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH:13]([CH3:14])[CH2:12][C:11]([OH:16])=[O:15])=[CH:6][CH:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
128.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
81.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(C)O1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 15 minutes
|
|
Duration
|
15 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2×500 ml diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 5×300 ml saturated aqueous sodium bicarbonate solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
acidified by slow dropwise addition of 160 ml concentrated hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 250 ml diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The latter ether extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(OC(CC(=O)O)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
